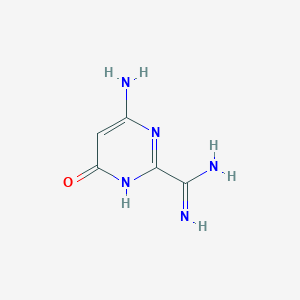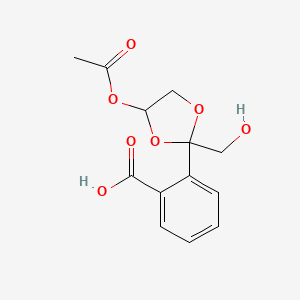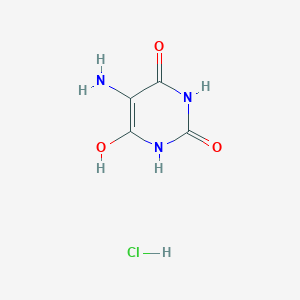
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride is a chemical compound with the molecular formula C4H6ClN3O3 and a molecular weight of 179.56 g/mol. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4,6-trihydroxypyrimidine hydrochloride typically involves the condensation of monosubstituted malonic acid diesters with guanidine in the presence of sodium ethoxide . The reaction conditions are optimized using the Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions, particularly at the amino group, can lead to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidines .
Scientific Research Applications
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antiviral properties.
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential therapeutic applications, such as antiviral and anticancer agents.
Industry: It is used in the development of various industrial chemicals and pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 5-Amino-2,4,6-trihydroxypyrimidine hydrochloride is not fully understood. it is known to interact with various molecular targets and pathways. For example, some pyrimidine derivatives inhibit the replication of viruses by preventing the assembly of viral proteins into new virions . Additionally, certain derivatives suppress the production of nitric oxide in immune cells, indicating potential anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: This compound is structurally similar but lacks the amino group at the 5-position.
2-Amino-4,6-dichloropyrimidine: This derivative has chlorine atoms instead of hydroxyl groups at the 4 and 6 positions.
5-Fluoro-2-amino-4,6-dichloropyrimidine: This compound has a fluorine atom at the 5-position and chlorine atoms at the 4 and 6 positions.
Uniqueness
5-Amino-2,4,6-trihydroxypyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H6ClN3O3 |
|---|---|
Molecular Weight |
179.56 g/mol |
IUPAC Name |
5-amino-6-hydroxy-1H-pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C4H5N3O3.ClH/c5-1-2(8)6-4(10)7-3(1)9;/h5H2,(H3,6,7,8,9,10);1H |
InChI Key |
KZMJZCMDLKYGLD-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


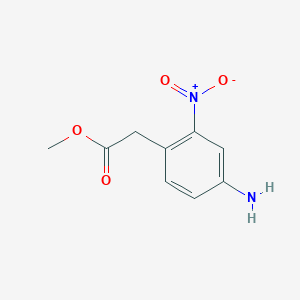
![Benzyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B13113620.png)
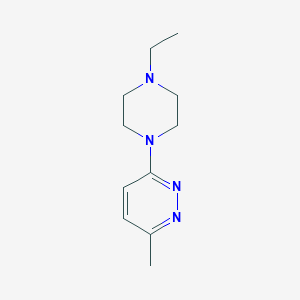
![3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13113639.png)
![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
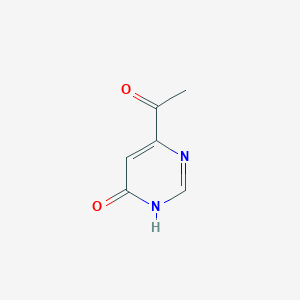
![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)


